molecular formula C24H19NO3 B14154107 3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 799839-28-4

3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B14154107
CAS No.: 799839-28-4
M. Wt: 369.4 g/mol
InChI Key: DLJYYYZKAJVPHB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and potential applications. Its synthesis and reactivity profile make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

799839-28-4

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C24H19NO3/c1-28-19-14-12-18(13-15-19)25-22(26)20-21(23(25)27)24(20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20-21H,1H3

InChI Key

DLJYYYZKAJVPHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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